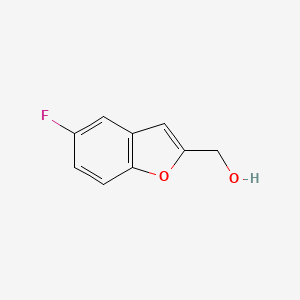

(5-Fluoro-1-benzofuran-2-yl)methanol

Vue d'ensemble

Description

(5-Fluoro-1-benzofuran-2-yl)methanol: is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.

Dehydrative Cyclization of o-Hydroxybenzyl Ketones: Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.

Transition-Metal Catalysis: The cyclization of aryl acetylenes using transition-metal catalysis is also a common method.

Industrial Production Methods: While specific industrial production methods for (5-Fluoro-1-benzofuran-2-yl)methanol are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, apply.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

Substitution: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Applications De Recherche Scientifique

(5-Bromo-1-benzofuran-2-yl)methanol is an organic compound featuring a benzofuran ring with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position. It has a molecular formula of C9H7BrO2 and a molecular weight of 227.05 g/mol. The presence of bromine enhances its reactivity and biological activity compared to other halogenated benzofuran derivatives.

Scientific Research Applications

(5-Bromo-1-benzofuran-2-yl)methanol is utilized across various scientific disciplines:

- Chemistry It serves as an intermediate in synthesizing more complex organic molecules.

- Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is investigated as a potential lead compound for developing new pharmaceuticals.

- Industry It is used in producing specialty chemicals and materials.

Target Interactions

Benzofuran compounds, including (5-Bromo-1-benzofuran-2-yl)methanol, demonstrate strong biological activities through various mechanisms:

- Serotonin Receptor Modulation This compound can bind to the serotonin receptor 5-HT2A, influencing mood regulation, cognition, and neurotransmission.

- Antitumor Activity Research indicates it inhibits cell growth in various cancer cell lines and can induce apoptosis in tumor cells.

- Antimicrobial Activity (5-Bromo-1-benzofuran-2-yl)methanol has shown antibacterial properties against several pathogens, particularly Gram-positive bacteria.

- Antiviral Activity Studies have explored its antiviral potential, evaluating its ability to inhibit viral replication in laboratory settings, with some derivatives showing moderate activity against viruses like HIV.

Biochemical Pathways

The compound influences multiple biochemical pathways:

- Cell Signaling It can modulate key signaling pathways, affecting gene expression and cellular metabolism.

- Metabolic Interactions It interacts with various enzymes involved in metabolic processes, potentially altering metabolic flux and metabolite levels.

In Vitro Studies

Experiments assessing the biological activity of (5-Bromo-1-benzofuran-2-yl)methanol have shown:

| Study | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Antitumor | Significant growth inhibition in cancer cell lines | 25 | |

| Antiviral | Moderate inhibition against HIV | 50 | |

| Antibacterial | Effective against Gram-positive bacteria | 30 |

Animal Model Research

Animal models have shown dosage effects:

- Low Doses Beneficial effects on neurotransmission and cognitive enhancement.

- High Doses Potential neurotoxicity and hepatotoxicity, emphasizing the need for careful dosage management in therapeutic applications.

Mécanisme D'action

The mechanism of action of (5-Fluoro-1-benzofuran-2-yl)methanol is not fully understood. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or interfere with cellular signaling pathways, leading to their biological activities .

Comparaison Avec Des Composés Similaires

Benzofuran: The parent compound without the fluorine and hydroxymethyl groups.

5-Fluoro-2-benzofuranmethanol: A similar compound with a different substitution pattern.

2-Hydroxybenzofuran: A compound with a hydroxyl group at the 2-position instead of a hydroxymethyl group.

Uniqueness:

Activité Biologique

(5-Fluoro-1-benzofuran-2-yl)methanol is a benzofuran derivative that has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Overview of Benzofuran Compounds

Benzofuran derivatives, including this compound, are known for their significant biological activities. These include:

- Antitumor Activity : Many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : They have shown effectiveness against both bacterial and fungal pathogens.

- Neuroprotective Effects : Some compounds in this class are being investigated for their potential in treating neurodegenerative diseases.

Target Interactions

This compound interacts with several biological targets, influencing various cellular processes:

- Cell Signaling Pathways : The compound modulates pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : It has been shown to inhibit enzymes linked to disease progression, particularly in cancer.

Biochemical Pathways

The compound impacts multiple biochemical pathways, including those related to oxidative stress and inflammation. Its ability to influence these pathways contributes to its therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits significant cell growth inhibitory effects on various cancer cell types. For instance, studies have demonstrated that it can induce apoptosis in human cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies show that it possesses activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi . The minimum inhibitory concentrations (MICs) for various pathogens have been documented:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Neuroprotective Effects

In animal models, this compound has shown promise in enhancing cognitive function and providing neuroprotection. Studies indicate that at lower doses, it may protect neurons from oxidative damage associated with neurodegenerative conditions.

Cytotoxicity in Cancer Cells

A study investigating the cytotoxic effects of this compound on breast cancer cells reported an IC50 value of approximately 15 µM. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analysis .

Propriétés

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXRFXAEZVQAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.